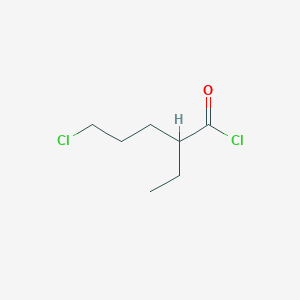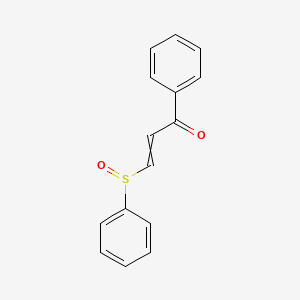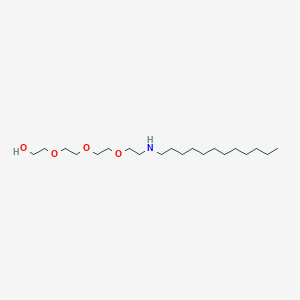![molecular formula C18H22N2O4 B14472568 (E)-Bis[4-(dimethoxymethyl)phenyl]diazene CAS No. 67591-46-2](/img/structure/B14472568.png)
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene is an organic compound characterized by the presence of two phenyl rings substituted with dimethoxymethyl groups and connected by a diazene (N=N) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis[4-(dimethoxymethyl)phenyl]diazene typically involves the reaction of 4-(dimethoxymethyl)aniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 4-(dimethoxymethyl)aniline under basic conditions to yield the desired diazene compound. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium intermediate and the successful formation of the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazene linkage.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-Bis[4-(dimethoxymethyl)phenyl]diazene involves its interaction with specific molecular targets. The diazene linkage can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Similar structure with a diazene linkage but lacks the dimethoxymethyl substituents.
Benzidine: Contains a similar diazene linkage but with different substituents on the phenyl rings.
Uniqueness
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene is unique due to the presence of dimethoxymethyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other diazene-containing compounds and contributes to its specific properties and applications.
Propriétés
Numéro CAS |
67591-46-2 |
|---|---|
Formule moléculaire |
C18H22N2O4 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
bis[4-(dimethoxymethyl)phenyl]diazene |
InChI |
InChI=1S/C18H22N2O4/c1-21-17(22-2)13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18(23-3)24-4/h5-12,17-18H,1-4H3 |
Clé InChI |
PVORTSHKIXBDQM-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



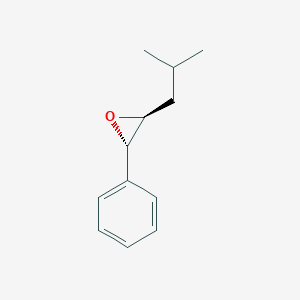
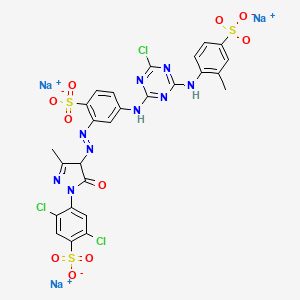
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

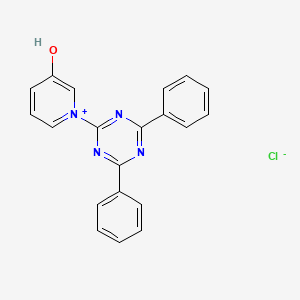
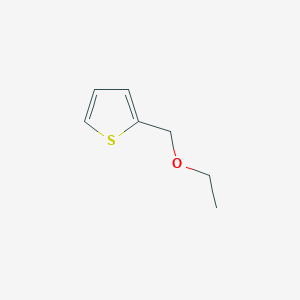

![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
